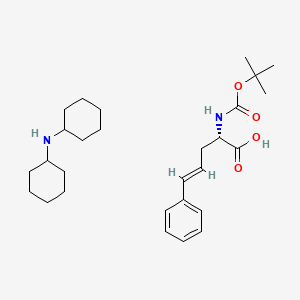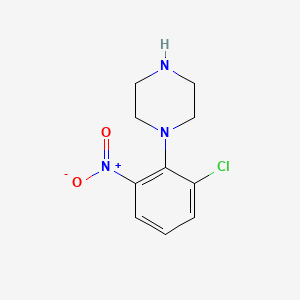![molecular formula C26H20ClN3O B3035638 2-[(E)-(4-Chlorophenyl)methylideneamino]-1-[(4-methoxyphenyl)methyl]-4-phenylpyrrole-3-carbonitrile CAS No. 338397-39-0](/img/structure/B3035638.png)
2-[(E)-(4-Chlorophenyl)methylideneamino]-1-[(4-methoxyphenyl)methyl]-4-phenylpyrrole-3-carbonitrile
Descripción general
Descripción
2-[(E)-(4-Chlorophenyl)methylideneamino]-1-[(4-methoxyphenyl)methyl]-4-phenylpyrrole-3-carbonitrile is a synthetic organic compound characterized by a pyrrole core substituted with a chlorophenyl, methoxyphenyl, and phenyl groups, along with a carbonitrile moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(E)-(4-Chlorophenyl)methylideneamino]-1-[(4-methoxyphenyl)methyl]-4-phenylpyrrole-3-carbonitrile typically involves multi-step reactions. The initial step may include the formation of the pyrrole ring via Paal-Knorr synthesis, followed by selective substitution at the nitrogen atom. The chlorophenylmethylidene and methoxyphenylmethyl groups are introduced through a sequence of condensation and alkylation reactions under controlled temperature and pH conditions. Industrial Production Methods: Industrial-scale production may utilize catalytic systems and continuous flow reactors to optimize yield and purity. Specific catalysts and solvents tailored to the reaction conditions improve efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: This compound undergoes various reactions, including:
Oxidation: Forms oxidized derivatives when treated with oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with palladium on carbon.
Substitution: Electrophilic aromatic substitution can introduce new substituents on the aromatic rings. Common Reagents and Conditions: Common reagents include acids, bases, halogenating agents, and organometallic compounds, utilized under varied conditions like reflux, ambient temperature, or microwave irradiation. Major Products: Products from these reactions include nitriles, amines, and halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for creating complex molecular architectures. Biology: Potential use in the study of enzyme inhibition and protein interactions. Medicine: Investigated for therapeutic properties, such as anti-inflammatory or anticancer activities. Industry: Used in materials science for developing new polymers and advanced materials.
Mecanismo De Acción
Mechanism: The compound’s activity involves interaction with cellular receptors or enzymes, modulating biochemical pathways. Molecular Targets: Targets include specific proteins or nucleic acids, influencing cellular functions and signaling pathways. For instance, the carbonitrile group is known to act as a bioisostere for critical hydrogen bonding interactions in biological systems.
Comparación Con Compuestos Similares
Unique Features: The compound's combination of a pyrrole core with multiple aromatic substitutions and a carbonitrile group makes it distinct. Compared to similar structures, it offers increased chemical versatility and potential bioactivity. Similar Compounds: Compounds like 2-[(4-Chlorophenyl)amino]-1-phenylpyrrole or 2-[(4-Methoxyphenyl)amino]-1-phenylpyrrole share structural similarities but lack the same functional group diversity.
Let me know how I can help expand on this, or if there’s anything specific you’d like to dive into!
Propiedades
IUPAC Name |
2-[(E)-(4-chlorophenyl)methylideneamino]-1-[(4-methoxyphenyl)methyl]-4-phenylpyrrole-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClN3O/c1-31-23-13-9-20(10-14-23)17-30-18-25(21-5-3-2-4-6-21)24(15-28)26(30)29-16-19-7-11-22(27)12-8-19/h2-14,16,18H,17H2,1H3/b29-16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGEMRESURWAQPG-MUFRIFMGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=C(C(=C2N=CC3=CC=C(C=C3)Cl)C#N)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CN2C=C(C(=C2/N=C/C3=CC=C(C=C3)Cl)C#N)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{[(4-Bromo-3-methylphenyl)amino]methyl}phenol](/img/structure/B3035557.png)





![2-Bromo-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B3035568.png)


![3-Amino-N-(furan-2-ylmethyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3035573.png)


